2-(2,4-dichlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
描述
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O3/c22-17-7-8-19(18(23)13-17)28-15-21(26)24-9-4-10-25-11-12-27-20(14-25)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDYNWGTDAVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(2,4-dichlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is a synthetic compound with significant potential in biological research. Its structure includes a dichlorophenoxy group and a morpholine moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H24Cl2N2O3
- Molecular Weight : 423.33 g/mol
- Purity : Typically around 95%
The compound is believed to interact with various biological targets, primarily through modulation of receptor activity. The morpholine ring facilitates its binding to specific receptors, potentially influencing pathways related to pain modulation and neuroprotection.
1. Receptor Binding Affinity
Research indicates that compounds structurally similar to this compound exhibit high affinity for sigma receptors, particularly the σ1 receptor. For instance, a related compound demonstrated a Ki value of 42 nM for the σ1 receptor, indicating strong binding affinity and selectivity over the σ2 receptor .
2. Antinociceptive Effects
Studies involving similar compounds have shown promising results in pain management. In formalin tests, administration of related morpholine derivatives resulted in significant reductions in nociception, suggesting that this compound may also possess antinociceptive properties .
3. Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies on related dichlorophenoxy compounds have indicated potential toxicity at certain concentrations, particularly regarding mitochondrial function and cellular integrity . These findings highlight the importance of further investigations into the safety and efficacy of this compound.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on σ1 receptor binding | Evaluate binding affinity | High selectivity for σ1 receptor with Ki = 42 nM |
| Antinociceptive testing | Assess pain relief | Significant reduction in formalin-induced pain |
| Toxicology assessment | Investigate cellular effects | Induction of oxidative stress and mitochondrial dysfunction at high concentrations |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported properties:
Key Findings
2,4-Dichlorophenoxy moieties are consistently associated with auxin-like activity (e.g., 2,4-D), suggesting the target compound could act as a growth regulator or herbicide .
Synthetic Feasibility: Similar acetamides (e.g., ) are synthesized via carbodiimide-mediated coupling, suggesting the target compound could be prepared using 2,4-dichlorophenoxyacetyl chloride and 3-(2-phenylmorpholin-4-yl)propylamine. Yields may vary based on steric hindrance from the morpholine ring.
Conformational Analysis :
- Crystal structures of related dichlorophenyl acetamides () reveal that bulky substituents induce torsional strain (dihedral angles: 44.5°–77.5°). The target’s morpholine-propyl chain may similarly restrict rotation, stabilizing specific binding conformations .
Morpholine derivatives are generally metabolized via oxidation, suggesting moderate environmental persistence .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 2,4-dichlorophenoxyacetic acid derivatives and functionalized morpholine precursors. Key steps include:
-
Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds between the phenoxyacetate and morpholine-propylamine moieties .
-
Temperature Control : Maintain reactions at 0–25°C to minimize side-product formation during nucleophilic substitutions .
-
Purification : Employ flash chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate/hexane) to isolate the target compound. Yields can be improved by using anhydrous solvents and inert atmospheres (N₂/Ar) .
Example Reaction Conditions Precursor: 2,4-dichlorophenoxyacetyl chloride Amine: 3-(2-phenylmorpholin-4-yl)propan-1-amine Solvent: Dry THF Catalyst: Triethylamine (2 eq) Yield: 58–72% after purification
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze - and -NMR to confirm proton environments (e.g., δ 4.90 ppm for morpholine protons, δ 7.16–7.69 ppm for aromatic groups) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% by area under the curve) .
- Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) (e.g., observed [M+H] at 347 vs. calculated 346.4 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenylmorpholine (e.g., electron-withdrawing groups at the 4-position) or phenoxyacetamide (e.g., halogen substitutions) to assess impact on target binding .
- In Vitro Assays : Test analogs against kinase targets (e.g., GSK-3β) using fluorescence polarization or ADP-Glo™ kinase assays. Compare IC values to identify critical functional groups .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with morpholine oxygen) .
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS in rodent models. Low oral bioavailability may explain reduced in vivo activity .
- Metabolite Identification : Incubate the compound with liver microsomes to detect phase I/II metabolites (e.g., hydroxylation at the dichlorophenyl ring) that may deactivate the drug .
- Orthogonal Assays : Validate in vitro results using primary cell lines or 3D organoids to better mimic in vivo conditions .
Q. What strategies are effective for identifying the compound’s molecular targets?
- Methodological Answer :
- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates. Identify bound proteins via LC-MS/MS (e.g., potential binding to kinases or GPCRs) .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss confers resistance to the compound .
- Thermal Shift Assays : Monitor protein thermal stability changes in the presence of the compound to confirm direct binding .
Data Contradiction Analysis
Q. How should conflicting reports on inhibitory activity against GSK-3β be addressed?
- Methodological Answer :
- Assay Standardization : Re-test the compound under uniform conditions (e.g., ATP concentration = 10 µM, pH 7.4) to eliminate variability .
- Control Compounds : Include known inhibitors (e.g., CHIR99021) as benchmarks. Discrepancies may arise from differences in enzyme sources (human recombinant vs. murine) .
- Structural Confirmation : Verify compound integrity via X-ray crystallography or 2D NMR (NOESY) to rule out degradation or isomerization .
Key Research Findings
| Property | Data | Source |
|---|---|---|
| Molecular Weight | 453.34 g/mol | |
| LogP | 3.8 (predicted) | |
| GSK-3β IC | 2.1 µM (in vitro) vs. >10 µM (in vivo) | |
| Aqueous Solubility | <10 µM (pH 7.4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
